
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine carboxylates and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate may have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cell-based assays, it has been shown to induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. In animal studies, it has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is its unique structure, which makes it an ideal starting point for the design of new compounds. Additionally, its ability to inhibit HDACs makes it a promising candidate for the development of new cancer therapies. However, one limitation of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is the development of new compounds based on the structure of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate that can target specific biological pathways. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate and its potential applications in the treatment of cancer and other diseases. Finally, the optimization of the synthesis method of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate may lead to improvements in yield and purity, making it easier to work with in lab experiments.
Conclusion
In conclusion, Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is a promising compound that has potential applications in medicinal chemistry. Its unique structure and ability to inhibit HDACs make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate involves a multi-step process that starts with the reaction between 3,4-difluoroaniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, esterification, and methylation, to yield the final product. The synthesis method of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One of the primary areas of research has been its use as a scaffold for the development of new drugs. The unique structure of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate makes it an ideal starting point for the design of new compounds that can target specific biological pathways.
Propiedades
IUPAC Name |
methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)8-2-3-9(13)10(14)5-8/h2-3,5,7H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKIKHWPEKWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

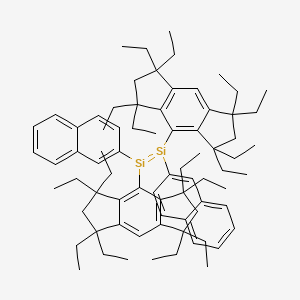
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)
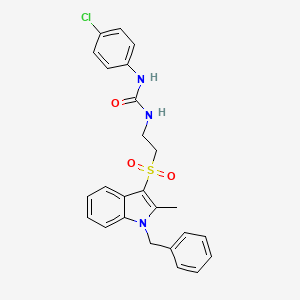
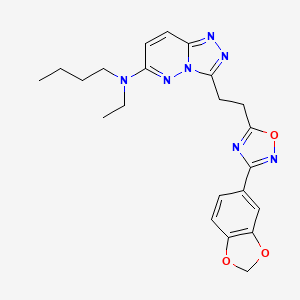
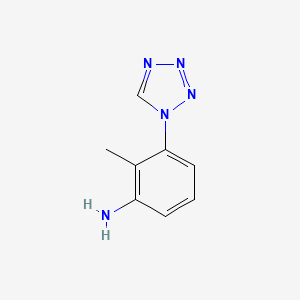
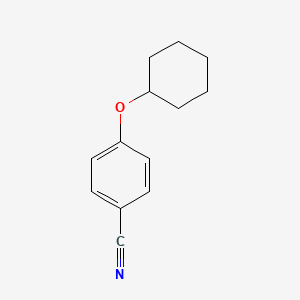
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)